molecular formula C12H12ClNO2 B2655328 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one CAS No. 843628-76-2

2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B2655328
CAS No.: 843628-76-2
M. Wt: 237.68
InChI Key: CDGIOGDQFFMQLJ-UHFFFAOYSA-N
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Description

2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound features a chloro group, a methoxy group, and a methyl group attached to an indole ring, making it a unique structure with potential biological significance.

Preparation Methods

The synthesis of 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxy-2-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of functionalized indole derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one include other indole derivatives with different substituents on the indole ring. Some examples are:

    5-methoxy-2-methylindole: Lacks the chloro and ethanone groups but shares the methoxy and methyl substituents.

    2-chloro-1-(5-methoxy-1H-indol-3-yl)ethan-1-one: Similar structure but without the methyl group on the indole ring.

    1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one: Lacks the chloro group but retains the methoxy and methyl substituents.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

IUPAC Name

2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-7-12(11(15)6-13)9-5-8(16-2)3-4-10(9)14-7/h3-5,14H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGIOGDQFFMQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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